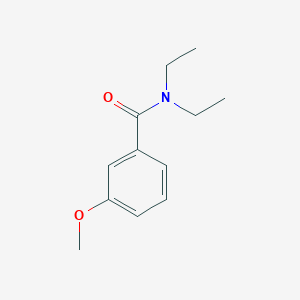

N,N-Diethyl-3-methoxybenzamide

Beschreibung

Chemical Structure and Synthesis N,N-Diethyl-3-methoxybenzamide (CAS: 62924-93-0) is a benzamide derivative with a methoxy (-OCH₃) group at the 3-position of the benzene ring and diethylamide (-N(C₂H₅)₂) substituents. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 223.27 g/mol. The compound is synthesized via multi-step reactions, often involving palladium-catalyzed processes or condensation reactions. For example, it can be derived from this compound precursors using reagents like sec-butyllithium and tetrahydrofuran under controlled conditions .

Characterization

Key spectroscopic data includes:

- ¹H NMR (400 MHz, CDCl₃): δ 7.31 (t, J = 7.6 Hz, 1H), 6.95–6.92 (m, 3H), 3.84 (s, 3H, OCH₃), 3.55 (brs, 2H, NCH₂), 3.28 (brs, 2H, NCH₂), 1.26 (brs, 3H, CH₃), 1.13 (brs, 3H, CH₃) .

- ¹³C NMR (100 MHz, CDCl₃): δ 171.0 (C=O), 159.5 (OCH₃), 138.5, 129.5, 118.4, 115.0, 111.6 (aromatic carbons), 55.3 (OCH₃), 43.2, 39.2 (NCH₂), 14.2, 12.9 (CH₃) .

It is also explored in organic synthesis as a substrate for palladium-catalyzed C–H bond functionalization .

Eigenschaften

IUPAC Name |

N,N-diethyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTOWTFIPGDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349969 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-93-0 | |

| Record name | N,N-diethyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with diethylamine. The process can be carried out using different methods, including:

Direct Amidation: This method involves the direct reaction of 3-methoxybenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.

Coupling Reactions: Another approach involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, followed by the addition of diethylamine to form the amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N,N-Diethyl-3-hydroxybenzamide.

Reduction: The amide group can be reduced to form the corresponding amine, N,N-Diethyl-3-methoxybenzylamine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: N,N-Diethyl-3-hydroxybenzamide.

Reduction: N,N-Diethyl-3-methoxybenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-methoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The methoxy and diethyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

N,N-Diethyl-m-toluamide (DEET)

- Structure: Features a methyl (-CH₃) group at the 3-position instead of methoxy.

- CAS: 134-62-3; Molecular Weight: 191.27 g/mol.

- Applications: A widely used insect repellent effective against mosquitoes, ticks, and fleas .

- DEET’s safety profile includes rare neurotoxicity risks, while N,N-Diethyl-3-methoxybenzamide’s biological effects are less studied .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure: Contains a 3-methylbenzamide backbone with a hydroxy-dimethyl ethyl group on the nitrogen.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

- Applications: Utilized as an N,O-bidentate ligand in metal-catalyzed C–H functionalization reactions .

- Key Differences: The hydroxyl and dimethyl groups enhance coordination to metals, unlike the methoxy and diethyl groups in this compound, which prioritize electronic effects over metal binding .

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide

- Structure: Methoxy at 4-position, hydroxy at 3-position, and dimethylamide substituents.

- CAS: Not specified; Molecular Weight: ~195.22 g/mol.

- Applications: Potential intermediate in pharmaceutical synthesis; exact biological roles unconfirmed .

- Key Differences: The additional hydroxy group increases hydrogen-bonding capacity, likely enhancing solubility compared to this compound .

2-Ethoxy-N,N-diethyl-3-methoxybenzamide

- Structure: Ethoxy group at 2-position, methoxy at 3-position, and diethylamide.

- CAS: 30577-91-4; Molecular Weight: 251.32 g/mol.

- Physical Properties: Boiling point: 393.2±32.0 °C; Density: 1.037 g/cm³; pKa: -1.08 .

N,3-Dimethoxy-N-methylbenzamide

- Structure: Methoxy groups at 3- and N-positions, with a methylamide.

- CAS: 152121-82-9; Molecular Weight: 195.22 g/mol.

- Applications: Used in organic synthesis; specific biological activity unreported .

- Key Differences: The N-methyl group reduces steric bulk compared to diethyl substituents, possibly increasing metabolic stability .

Comparative Data Table

Biologische Aktivität

N,N-Diethyl-3-methoxybenzamide, a compound belonging to the benzamide class, has garnered attention for its biological activities, particularly in pharmacology and entomology. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17N2O2 and a molecular weight of approximately 221.28 g/mol. Its structure features a methoxy group at the meta position relative to the amide functional group, which influences its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Mitsunobu reaction. This reaction allows for the introduction of different substituents on the benzamide structure, enhancing its potential applications in pharmaceuticals.

Table 1: Synthesis Overview

| Method | Key Steps | Yield (%) |

|---|---|---|

| Mitsunobu Reaction | Acyloxyphosphonium ion mechanism | Varied |

| Direct Amide Formation | Reaction of methoxybenzoic acid with amine | 60-70 |

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. Notably, it has shown activity in inhibiting certain enzymes linked to inflammatory pathways.

Insect Repellency

One of the most notable applications of this compound is its use as an insect repellent. Similar to DEET (N,N-diethyl-3-methylbenzamide), it has been tested for efficacy against various insect species.

Case Study: Efficacy Against Mosquitoes

A study evaluated the repellency of this compound against Aedes aegypti mosquitoes using a controlled membrane blood feeding test. The results demonstrated a significant reduction in mosquito landings on treated surfaces compared to untreated controls.

Table 2: Repellency Efficacy Against Aedes aegypti

| Compound | Concentration (µg/cm²) | Landings (per 10 min) | % Reduction |

|---|---|---|---|

| This compound | 100 | 5 | 85 |

| DEET | 100 | 2 | 90 |

| Control | - | 33 | - |

The mechanism by which this compound exerts its biological effects involves interaction with olfactory receptors in insects, leading to avoidance behavior. Studies using electrophysiological methods have shown that this compound activates specific olfactory neurons in insects, eliciting a strong repellent response.

Q & A

Q. Basic: What are the standard synthetic routes for N,N-Diethyl-3-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via two primary routes:

- Route 1 (Low-Temperature Lithiation):

Reactants: 3-Methoxybenzamide derivatives, sec-butyllithium, N,N,N',N'-tetramethylethylenediamine (TMEDA).

Conditions: Tetrahydrofuran (THF)/hexane solvent system at -78°C, followed by formylation with DMF.

Key Step: Directed ortho-lithiation to introduce formyl groups . - Route 2 (Acid Chloride Amination):

Reactants: 3-Hydroxymethylbenzoic acid converted to acid chloride (using thionyl chloride), then reacted with diethylamine.

Conditions: Room temperature, inert solvent (e.g., dichloromethane).

Purification: Column chromatography for high-purity isolation .

Critical Factors:

- Temperature control in Route 1 prevents side reactions (e.g., polymerization).

- Dehydrating agents (e.g., thionyl chloride) in Route 2 ensure complete conversion to acid chloride.

Q. Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C3, diethylamide at C1). Key peaks: δ 3.3–3.5 ppm (N-CH₂CH₃), δ 3.8 ppm (OCH₃) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 236.1284).

- Purity Assessment:

- HPLC with UV Detection: Resolves impurities from unreacted starting materials (e.g., residual diethylamine).

- Melting Point Analysis: Sharp melting points (e.g., 98–100°C) indicate crystalline purity .

Q. Advanced: How can reaction conditions be optimized to mitigate by-products in multi-step syntheses?

Methodological Answer:

Common by-products (e.g., over-formylated derivatives or dimerization products) arise from:

- Incomplete Lithiation: Add TMEDA to stabilize the lithium intermediate and enhance regioselectivity .

- Solvent Choice: Use polar aprotic solvents (e.g., THF) for better solubility of intermediates. Hexane co-solvent reduces side reactions at low temperatures .

- Workup Strategies:

- Quench lithiated intermediates with saturated NH₄Cl to prevent decomposition.

- Employ flash chromatography with gradient elution (hexane:ethyl acetate) for by-product separation .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in oxidation and nucleophilic substitution reactions?

Methodological Answer:

- Oxidation:

The formyl group (in derivatives like N,N-Diethyl-2-formyl-3-methoxybenzamide) undergoes oxidation to carboxylic acids using KMnO₄/H₂SO₄. Steric hindrance from the methoxy group slows reaction kinetics . - Nucleophilic Substitution:

Methoxy groups act as electron-donating substituents, directing electrophiles to para positions. Example: Halogenation with N-bromosuccinimide (NBS) in CCl₄ yields 4-bromo derivatives .

Table: Reactivity Under Varying Conditions

| Reaction Type | Reagents | Key Product | Yield Optimization |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 3-Methoxybenzoic acid | pH control (acidic) |

| Bromination | NBS, CCl₄ | 4-Bromo derivative | Light exclusion |

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields across literature?

Methodological Answer:

Discrepancies (e.g., 60–85% yields in lithiation vs. 70–90% in acid chloride routes) arise from:

- Catalyst Purity: sec-butyllithium quality (e.g., titration to confirm concentration) impacts lithiation efficiency .

- Scaling Effects: Acid chloride routes show better reproducibility at >10 mmol scales due to minimized exothermic side reactions .

- Analytical Validation: Cross-check yields via independent methods (e.g., gravimetric analysis vs. HPLC) .

Q. Advanced: What strategies are used to study structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Derivatization: Introduce substituents (e.g., halogens, nitro groups) at C4/C5 positions to modulate bioactivity. Example: 4-Iodo derivatives show enhanced antimicrobial activity .

- Biological Assays:

- Enzyme Inhibition: Test against cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates.

- Cellular Uptake: Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

Key Finding:

Methoxy groups enhance lipid solubility, improving blood-brain barrier penetration in neuroactive analogs .

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.